molecular formula C10H15NO2 B1585995 2,4,6-Trimethyl-3,5-pyridinedimethanol CAS No. 633318-43-1

2,4,6-Trimethyl-3,5-pyridinedimethanol

Cat. No. B1585995
CAS RN: 633318-43-1
M. Wt: 181.23 g/mol
InChI Key: KNWMEGUBZXQJQN-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3,5-pyridinedimethanol is a pharmaceutical intermediate and a heterocyclic compound . It is also known as [5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trimethyl-3,5-pyridinedimethanol is C10H15NO2 . It has a molecular weight of 181.23200 . The exact mass is 181.11000 .


Physical And Chemical Properties Analysis

2,4,6-Trimethyl-3,5-pyridinedimethanol has a density of 1.138g/cm3 . Its boiling point is 362.8ºC at 760 mmHg . The flash point is 173.2ºC . The LogP value is 0.99140 , and the index of refraction is 1.563 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Tetranuclear Compounds : Zhao et al. (2010) described the synthesis of tetranuclear heterobimetallic compounds using 2,6-pyridinedimethanol, among other reactants. These compounds, featuring a novel Co(2)Ln(2)O(4)-heterocubane structure, show interesting magnetic properties and potential applications in magnetic materials and molecular magnetism (Zhao et al., 2010).

  • Antioxidant Properties : Wijtmans et al. (2004) explored the synthesis and antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant phenolic chain-breaking antioxidant activity. This research highlights the potential of these compounds in mitigating oxidative stress-related damage (Wijtmans et al., 2004).

Chemical Reactivity and Coordination Chemistry

  • Transesterification Studies : Jackman and Chen (1997) investigated the transesterification rates of the 2,4,6-trimethylphenolate ion with various esters. Their findings contribute to a deeper understanding of the reaction mechanisms in organometallic chemistry (Jackman & Chen, 1997).

  • Supramolecular Chemistry : Schubert and Eschbaumer (1999) synthesized 2,6-Bis(trimethyltin)pyridine, a related compound, used in Stille-type coupling procedures to prepare complex pyridine-based ligands. This advancement is significant in supramolecular chemistry (Schubert & Eschbaumer, 1999).

  • Magnetic Properties of Complexes : Research by Chrenková and Valigura (2018) focused on the magnetic properties of Co(II) complexes using 2,6-pyridinedimethanol as a ligand. Such studies are essential in the field of coordination chemistry and material science (Chrenková & Valigura, 2018).

Biodegradable Polymers

  • Polycaprolactone/Polyurethanes Synthesis : Tsou et al. (2013) used 2,6-pyridinedimethanol in the synthesis of biodegradable polycaprolactone/polyurethanes, highlighting its utility in developing environmentally friendly materials (Tsou et al., 2013).

Catalytic Applications

  • Kinetic Resolution via Amide Bond Formation : Shimoda and Yamamoto (2017) utilized a chiral Brønsted acid catalyst for the kinetic resolution of a 2-pyridyl ester, demonstrating the potential of 2,4,6-trimethyl-3,5-pyridinedimethanol in asymmetric synthesis and catalysis (Shimoda & Yamamoto, 2017).

properties

IUPAC Name

[5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-6-9(4-12)7(2)11-8(3)10(6)5-13/h12-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWMEGUBZXQJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1CO)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376219
Record name 2,4,6-Trimethyl-3,5-pyridinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-3,5-pyridinedimethanol

CAS RN

633318-43-1
Record name 2,4,6-Trimethyl-3,5-pyridinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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